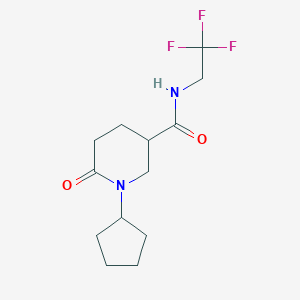
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide (CIPLA-159) is a synthetic compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential therapeutic applications. CIPLA-159 has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide results in the alteration of gene expression patterns, leading to the observed effects on cancer cells, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. Inflammation is a complex process involving various cytokines and chemokines. N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been found to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been found to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it exhibits potent anti-cancer and anti-inflammatory activity at low concentrations. However, there are also limitations to using N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential side effects and toxicity need to be studied further.
Direcciones Futuras
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, its potential side effects and toxicity need to be studied further. N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide could be studied in animal models to evaluate its potential for clinical use.
Métodos De Síntesis
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide can be synthesized by reacting 2-chloro-4-iodophenol with 3,5-dimethoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide as a white solid with a melting point of 225-227°C.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-4-3-10(17)7-13(14)16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFSXLEUZWFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6050231.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6050251.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6050259.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6050299.png)
![1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B6050301.png)
![dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B6050307.png)
![2-[(4-ethoxyphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6050314.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6050315.png)
![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)
